4-Benzyloxy-3-fluorobenzoic acid 4-Benzyloxy-3-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 152552-64-2
VCID: VC2085023
InChI: InChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol

4-Benzyloxy-3-fluorobenzoic acid

CAS No.: 152552-64-2

Cat. No.: VC2085023

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyloxy-3-fluorobenzoic acid - 152552-64-2

Specification

CAS No. 152552-64-2
Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
IUPAC Name 3-fluoro-4-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Standard InChI Key POKWULIMSISXLX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F

Introduction

Chemical Identity and Physical Properties

4-Benzyloxy-3-fluorobenzoic acid is an organic compound with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol . This compound is identified in chemical databases by its CAS Registry Number 152552-64-2 . The compound appears as a white solid when synthesized via standard procedures .

Structural Features

The structure of 4-Benzyloxy-3-fluorobenzoic acid consists of a benzoic acid core with two key substituents:

  • A benzyloxy group (C₆H₅CH₂O-) at the para (4) position

  • A fluorine atom at the meta (3) position

These structural features contribute to its chemical behavior, solubility profile, and biological interactions. The benzyloxy group introduces steric bulk and hydrophobicity, while the fluorine atom enhances metabolic stability and can participate in hydrogen bonding interactions.

Physical and Chemical Properties

The compound exhibits important chemical and physical properties relevant to its applications and handling. Table 1 summarizes these properties based on available data.

Table 1: Physical and Chemical Properties of 4-Benzyloxy-3-fluorobenzoic acid

PropertyValueSource
Molecular FormulaC₁₄H₁₁FO₃
Molecular Weight246.23 g/mol
Physical AppearanceWhite solid
Hydrogen Bond Donors1 (carboxylic acid OH) *
Hydrogen Bond Acceptors4 (F, benzyloxy O, carboxylic acid O=C and O-H) *
Rotatable BondsApproximately 5 *

*Values derived from similar compounds with comparable structural features.

Synthesis Methods

The synthesis of 4-Benzyloxy-3-fluorobenzoic acid has been well-documented in chemical literature, with established procedures yielding high purity product.

Standard Synthesis Procedure

The compound is typically synthesized through the hydrolysis of benzyl 4-(benzyloxy)-3-fluorobenzoate under basic conditions, followed by acidification. The detailed procedure is outlined below:

  • Dissolution of the starting material (benzyl 4-(benzyloxy)-3-fluorobenzoate) in a solvent mixture of tetrahydrofuran and methanol (1:1 ratio).

  • Addition of aqueous sodium hydroxide solution to facilitate basic hydrolysis.

  • Prolonged stirring at room temperature to ensure complete hydrolysis.

  • Cooling in an ice bath followed by acidification to pH 3 using hydrochloric acid.

  • Collection of precipitated solid by filtration and drying .

This synthesis pathway has been reported to yield approximately 90% of the desired product, making it an efficient route for preparation .

Reaction Conditions and Parameters

The specific reaction conditions used in the synthesis are critical for achieving optimal yields and purity. Table 2 provides a detailed overview of these conditions.

Table 2: Reaction Conditions for 4-Benzyloxy-3-fluorobenzoic acid Synthesis

ParameterValue/ConditionNote
Starting Material Amount11.6 g (34.2 mmol)Benzyl 4-(benzyloxy)-3-fluorobenzoate
Tetrahydrofuran Volume50 mLCo-solvent
Methanol Volume50 mLCo-solvent
Sodium Hydroxide70 mL, 1 M aqueous solutionHydrolysis agent
Reaction Time18 hoursRoom temperature
Acidification Agent1 M HClAdded to pH 3
Cooling ConditionsIce bathDuring acidification
Product Yield7.6 g (90%)White solid
Purification MethodFiltration and dryingOvernight drying

Source: Synthesis procedure detailed in

Spectroscopic Characterization

Spectroscopic data provides essential information for confirming the structure and purity of 4-Benzyloxy-3-fluorobenzoic acid. The proton Nuclear Magnetic Resonance (¹H NMR) spectrum offers particularly valuable insights into the structural features of this compound.

Nuclear Magnetic Resonance Data

The ¹H NMR spectrum of 4-Benzyloxy-3-fluorobenzoic acid recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 500 MHz shows characteristic signals that confirm its structure . The detailed NMR data is presented in Table 3.

Table 3: ¹H NMR Spectral Data for 4-Benzyloxy-3-fluorobenzoic acid

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
3.32broad singlet-1HCarboxylic acid proton
5.27singlet-2HBenzyloxy -CH₂-
7.34-7.39multiplet-2HAromatic protons
7.42tripletJ = 7.442HAromatic protons
7.45-7.50multiplet-2HAromatic protons
7.68doublet of doubletsJ = 11.83, 2.071HAromatic proton (ortho to F)
7.75doubletJ = 8.781HAromatic proton (meta to F)

Source: NMR data reported in

The NMR spectrum confirms the presence of key structural elements, including the benzyloxy methylene protons at 5.27 ppm and the characteristic splitting patterns of aromatic protons influenced by the fluorine substituent.

Comparative Analysis with Related Compounds

Understanding the relationships between 4-Benzyloxy-3-fluorobenzoic acid and structurally similar compounds provides valuable insights into its unique properties and potential applications.

Isomeric Compounds

An important isomer of the target compound is 3-Benzyloxy-4-fluorobenzoic acid (CAS: 616197-92-3), which shares the same molecular formula (C₁₄H₁₁FO₃) and molecular weight (246.23 g/mol), but differs in the positioning of the substituents . This positional isomerism results in distinct chemical behaviors and potentially different biological activities.

Table 4: Comparison Between 4-Benzyloxy-3-fluorobenzoic acid and Its Isomer

Property4-Benzyloxy-3-fluorobenzoic acid3-Benzyloxy-4-fluorobenzoic acid
CAS Number152552-64-2616197-92-3
Molecular FormulaC₁₄H₁₁FO₃C₁₄H₁₁FO₃
Molecular Weight246.23 g/mol246.23 g/mol
StructureBenzyloxy at 4-position, F at 3-positionBenzyloxy at 3-position, F at 4-position
Reference

Derivatives and Related Compounds

Several derivatives of 4-Benzyloxy-3-fluorobenzoic acid have been reported, including:

  • Ethyl 4-(benzyloxy)-3-fluorobenzoate (CAS: 1451154-73-6): The ethyl ester derivative that serves as a precursor or protected form of the acid.

  • 4-(3-Benzyloxyphenyl)-3-fluorobenzoic acid (CAS: 1261912-21-3): A biphenyl derivative with a more complex structure and higher molecular weight (322.3 g/mol) .

These compounds share core structural elements with 4-Benzyloxy-3-fluorobenzoic acid but exhibit different physicochemical properties due to the additional functional groups.

Table 5: Properties of 4-Benzyloxy-3-fluorobenzoic acid Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
4-Benzyloxy-3-fluorobenzoic acid152552-64-2C₁₄H₁₁FO₃246.23Parent compound
Ethyl 4-(benzyloxy)-3-fluorobenzoate1451154-73-6C₁₆H₁₅FO₃274.29*Ethyl ester of parent
4-(3-Benzyloxyphenyl)-3-fluorobenzoic acid1261912-21-3C₂₀H₁₅FO₃322.3Additional phenyl ring

*Calculated based on molecular formula

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